molecular formula C12H15NO3 B14497828 Ethyl 2-acetamido-5-methylbenzoate CAS No. 63243-79-8

Ethyl 2-acetamido-5-methylbenzoate

Cat. No.: B14497828
CAS No.: 63243-79-8
M. Wt: 221.25 g/mol
InChI Key: RNKSQLLCRNVATF-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-5-methylbenzoate is an aromatic ester featuring an acetamido (-NHCOCH₃) group at position 2 and a methyl (-CH₃) group at position 5 on the benzoate ring. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules, where the acetamido group often facilitates hydrogen bonding with biological targets.

Properties

CAS No.

63243-79-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-acetamido-5-methylbenzoate

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)10-7-8(2)5-6-11(10)13-9(3)14/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

RNKSQLLCRNVATF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-acetamido-5-methylbenzoate typically involves the esterification of 2-acetamido-5-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-acetamido-5-methylbenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are typically carboxylic acids, alcohols, and amides.

Scientific Research Applications

Ethyl 2-acetamido-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-5-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of its corresponding acid and alcohol . The pathways involved in these reactions are typically those associated with ester metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) Key Structural Differences Source
Methyl 2-acetamido-5-chlorobenzoate -Cl (5), -OCH₃ (ester) Chloro vs. methyl at position 5
Methyl 4-acetamido-5-chloro-2-methoxybenzoate -Cl (5), -OCH₃ (2), -OCH₃ (ester) Methoxy at 2, acetamido at 4
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate -Cl (5), -OH (2) Hydroxy at 2, acetamido at 3
Ethyl 2-methoxybenzoate -OCH₃ (2) Lacks acetamido and methyl groups

Key Observations :

  • Chlorine vs.
  • Positional Isomerism : Shifting the acetamido group from position 2 (target) to 4 () alters electronic distribution, affecting hydrogen-bonding capacity and steric interactions.
  • Methoxy/Hydroxy Groups : Methoxy () and hydroxy () substituents introduce electron-donating or hydrogen-bonding effects, influencing solubility and stability.

Physical and Chemical Properties

  • Solubility: The methyl group in the target compound enhances lipophilicity compared to chloro analogs (e.g., ), favoring solubility in non-polar solvents. Methoxy-containing analogs () exhibit higher polarity, increasing water solubility.
  • Melting Points :
    • Chlorinated derivatives () typically have higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions).
    • Methyl groups (target) reduce crystallinity, leading to lower melting points.

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